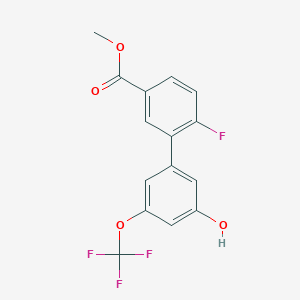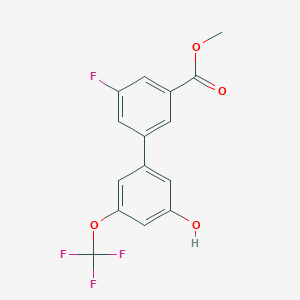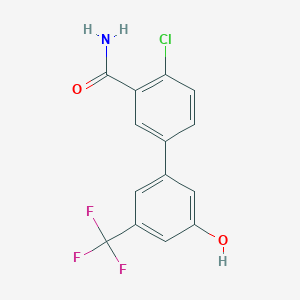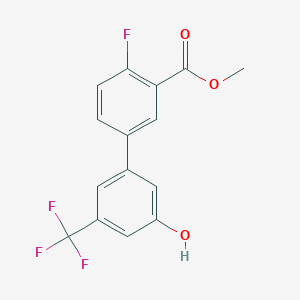
5-(3-Carbamoyl-4-chlorophenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Carbamoyl-4-chlorophenyl)-3-trifluoromethoxyphenol, 95% (hereafter referred to as 5-CPC-3-TFM-95) is an organic compound with potential applications in both scientific research and industry. It is a white crystalline solid with a molecular weight of 439.9 g/mol and a melting point of 226-228°C. 5-CPC-3-TFM-95 is a derivative of the phenol group. It has the chemical formula C10H7ClF3NO2 and is composed of a phenol ring with a carbamoyl group, a chlorine atom, and three trifluoromethoxy groups attached. It is soluble in water, ethanol, and methanol, and is slightly soluble in chloroform.
Scientific Research Applications
5-CPC-3-TFM-95 has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, such as 5-chloro-3-trifluoromethoxyphenol and 5-chloro-3-trifluoromethoxybenzamide. It has also been used as a catalyst in organic reactions, such as the synthesis of 5-chloro-3-trifluoromethoxybenzoyl chloride. Additionally, it has been used in the synthesis of various pharmaceuticals, such as the antifungal agent voriconazole.
Mechanism of Action
The mechanism of action of 5-CPC-3-TFM-95 is not yet fully understood. However, it is known that the carbamoyl group of 5-CPC-3-TFM-95 is able to form strong hydrogen bonds with other molecules. This makes it useful in the synthesis of other compounds, as it can act as a catalyst for the reaction. Additionally, the chlorine atom and the three trifluoromethoxy groups are able to form strong dipole-dipole interactions with other molecules. This makes 5-CPC-3-TFM-95 useful in the synthesis of pharmaceuticals, as it can form strong interactions with the target molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CPC-3-TFM-95 are not yet fully understood. However, it is known that the carbamoyl group of 5-CPC-3-TFM-95 is able to form strong hydrogen bonds with other molecules. This makes it useful in the synthesis of other compounds, as it can act as a catalyst for the reaction. Additionally, the chlorine atom and the three trifluoromethoxy groups are able to form strong dipole-dipole interactions with other molecules. This makes 5-CPC-3-TFM-95 useful in the synthesis of pharmaceuticals, as it can form strong interactions with the target molecules.
Advantages and Limitations for Lab Experiments
5-CPC-3-TFM-95 has several advantages for use in laboratory experiments. It is a white crystalline solid, making it easy to handle and store. Additionally, it is soluble in water, ethanol, and methanol, making it easy to use in a variety of experiments. It is also relatively inexpensive, making it a cost-effective reagent for laboratory experiments.
However, 5-CPC-3-TFM-95 also has some limitations for use in laboratory experiments. It is slightly soluble in chloroform, making it difficult to use in experiments that require a high concentration of the compound. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict the results of experiments using the compound.
Future Directions
There are several potential future directions for research on 5-CPC-3-TFM-95. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential applications of 5-CPC-3-TFM-95 in the synthesis of pharmaceuticals. Finally, further research could be done to explore the potential of 5-CPC-3-TFM-95 as a catalyst in organic reactions.
Synthesis Methods
5-CPC-3-TFM-95 can be synthesized through a two-step process. The first step involves the reaction of o-chlorophenol with thionyl chloride to form o-chlorophenyl chloride. The second step involves the reaction of o-chlorophenyl chloride with 3-amino-4-trifluoromethoxybenzamide to form 5-CPC-3-TFM-95. The reaction takes place in the presence of anhydrous potassium carbonate as a base and is carried out at room temperature.
properties
IUPAC Name |
2-chloro-5-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c15-12-2-1-7(5-11(12)13(19)21)8-3-9(20)6-10(4-8)22-14(16,17)18/h1-6,20H,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOLMIAAFJFFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)OC(F)(F)F)O)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686723 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261942-21-5 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384729.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384735.png)
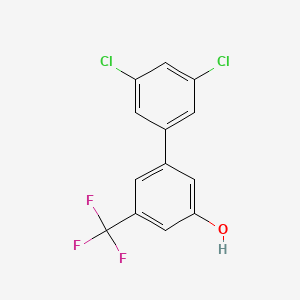
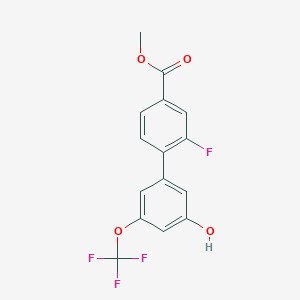


![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384770.png)
